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SAR156497 Selectivity and Efficacy Profile

SAR156497 is documented as an "exquisitely selective" pan-Aurora kinase inhibitor, meaning it potently
inhibits Aurora A, B, and C isoforms with minimal off-target activity [1] [2]. The tables below summarize its

key performance data.

Table 1: Biochemical and Cellular Potency of SAR156497

Assay Type Target | Effect Result Context /| Comparison
Biochemical ICso  Aurora A 0.6 nM [1] -

Biochemical ICso  Aurora B 1nM[1] -

Biochemical ICso  Aurora C 3 nM [1] -

Cellular ICso Hela cells 6.0+£1.5nM Control in a comparative study
(Viability) (2]

Cellular ICso HCT116 cells 3700 £ 2000 Control in a comparative study; less
(Viability) nM [2] potent than newer compounds
Cellular Histone H3 Inhibition at Indicates cellular Aurora B inhibition
Biomarker phosphorylation <40 nM [2]

© 2026 Smolecule. All rights reserved. 1/7 Tech Support


https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.smolecule.com/products/s548712?utm_src=pdf-interest
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://www.smolecule.com/products/s548712?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison
Specifications & Pricing

Smolecule

Notable Off-target

In Vivo Efficacy

Therapeutic
Window

PLK4

HCT116 Xenograft
Models

Assay Type Target | Effect Result Context | Comparison
Cellular Aurora A Inhibition at Indicates cellular Aurora A inhibition
Biomarker autophosphorylation <40 nM [2]

Table 2: Selectivity and In Vivo Efficacy
Category Detail Findings
Kinome Profiling against 468 "Exquisitely selective" with minimal off-target activity [1]
Selectivity kinases [2].

Moderate inhibition (ICso of 43 nM for a related
compound) [2].

Significant efficacy; reduced tumor growth and target
phosphorylation [1].

Narrow in colon adenocarcinoma models [2].

Key Experimental Methodologies

The data in the tables above were generated using standard and validated experimental protocols in drug

discovery.

¢ Biochemical Kinase Assays: These experiments measure a compound's ability to directly inhibit the
kinase enzyme in a cell-free system. The reported ICso values (the concentration that inhibits 50% of
enzyme activity) for Aurora A, B, and C were determined using such assays [1].

¢ Cellular Target Engagement: To confirm the compound enters cells and engages its target,
researchers use western blotting to monitor the inhibition of phosphorylation events directly caused
by Aurora kinases, such as Aurora A auto-phosphorylation and Aurora B-mediated phosphorylation of
histone H3 at serine 10 [2].

e Cell Viability/Proliferation Assays: Assays like Cell Titer Glo measure the ATP content in cells,
which serves as a proxy for cell viability or number after compound treatment. The ICso values in
Table 1 for various cell lines (HeLa, HCT116) were derived from this method [2].
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¢ In Vivo Efficacy Studies: These studies evaluate the anti-tumor effect of the compound in animal
models, typically mice implanted with human cancer cells (xenografts). For SAR156497, a study
using HCT116 colon adenocarcinoma xenografts demonstrated a significant decrease in tumor
growth and a reduction in phosphorylated histone H3 levels in tumor tissues, a biomarker for Aurora B
inhibition [1].

Structural Basis for Selectivity

The high selectivity of SAR156497 is attributed to its unique binding mode with the Aurora kinases [1]. The

diagram below illustrates the key structural interactions.
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The diagram shows that SAR156497's selectivity arises from a combination of factors [1] [2]:

¢ Hinge Binding: It forms two critical hydrogen bonds with the backbone of residue A213 in the
kinase's hinge region.

¢ Interaction with GIn185: The compound interacts with a glutamine residue (GIn185) that is unique to
Aurora kinases, which is a major contributor to its selectivity over other kinases.

¢ DFG Conformation: It stabilizes the kinase in an inactive DFG "in" conformation. The activation
segment adopts a unique shape that accommodates the tricyclic core of the inhibitor.

¢ Hydrophobic Pocket: The methyl group on its benzodiazepinone ring inserts into a deep
hydrophobic pocket, a steric requirement that the binding sites of many other kinases cannot satisfy.

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://www.smolecule.com/products/s548712?utm_src=pdf-body-img
https://www.smolecule.com/products/s548712?utm_src=pdf-body
https://www.academia.edu/29299387/SAR156497_an_exquisitely_selective_inhibitor_of_Aurora_kinases
https://pmc.ncbi.nlm.nih.gov/articles/PMC11892687/
https://www.smolecule.com/products/s548712?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Comparative Analysis with Other Inhibitors

The following diagram and table place SAR156497's performance in context with other reported inhibitors.

Table 3: Comparison with Other Reported Aurora Inhibitors

Inhibitor Selectivity Profile

Key Characteristics & Contextual Notes

SAR156497 Exquisitely selective
pan-Aurora [1] [2]

Compound 1/2 (from  Highly selective pan-

[2]) Aurora [2]

Clinical Candidates  Often multi-targeted or
(e.g., Alisertib) isoform-specific [1] [2]

Tool compound; narrow therapeutic window in vivo

[2].

Newer analogs; superior cellular potency vs.
SAR156497 in some lines; poor metabolic stability

2].

Polypharmacology may contribute to efficacy but
complicates understanding Aurora-specific effects

[2].
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The diagram above outlines the discovery workflow for a newer class of selective inhibitors, which were
subsequently benchmarked against SAR156497 [2]. This study revealed that while SAR156497 remains a

gold standard for selectivity, newer compounds can show improved cellular potency in certain assays

[2].

Key Insights for Researchers

e SAR156497 is a benchmark for selectivity: Its value lies in its clean kinome profile, making it an
excellent tool compound for studying Aurora-specific biology without the confounding effects of major
off-target inhibition [2].

¢ Selectivity versus therapeutic window are different. The case of SAR156497 demonstrates that
exquisite selectivity does not automatically translate to a wide therapeutic window, as it showed
efficacy but narrow therapeutic window in xenograft models [2].
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e Structural insights guide design: The detailed understanding of how SAR156497 binds to Aurora
kinases provides a blueprint for designing new inhibitors that maintain high selectivity [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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